2-Bromo-1-(methoxymethyl)-1-methylcyclopropane

Catalog No.
S3555576
CAS No.
474657-80-2
M.F
C6H11BrO
M. Wt
179.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-(methoxymethyl)-1-methylcyclopropane

CAS Number

474657-80-2

Product Name

2-Bromo-1-(methoxymethyl)-1-methylcyclopropane

IUPAC Name

2-bromo-1-(methoxymethyl)-1-methylcyclopropane

Molecular Formula

C6H11BrO

Molecular Weight

179.05 g/mol

InChI

InChI=1S/C6H11BrO/c1-6(4-8-2)3-5(6)7/h5H,3-4H2,1-2H3

InChI Key

UHIUMKWQIFASMH-UHFFFAOYSA-N

SMILES

CC1(CC1Br)COC

Canonical SMILES

CC1(CC1Br)COC

2-Bromo-1-(methoxymethyl)-1-methylcyclopropane is a cyclopropane derivative characterized by the presence of a bromine atom, a methyl group, and a methoxymethyl group. Its molecular formula is C₆H₁₁BrO, and it has a molecular weight of 179.05 g/mol. This compound exists as a mixture of isomers, which can be separated through chromatographic techniques. It is recognized for its potential as an intermediate in the synthesis of biologically active compounds, making it valuable in pharmaceutical research and development .

The chemical reactivity of 2-bromo-1-(methoxymethyl)-1-methylcyclopropane is notable due to its sterically hindered structure. It can undergo various reactions, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions that lead to the formation of new compounds.
  • Ring-Opening Reactions: The cyclopropane ring can open under certain conditions, leading to the formation of more complex structures.
  • Elimination Reactions: The compound may also participate in elimination reactions to yield alkenes or other unsaturated compounds.

Research indicates that 2-bromo-1-(methoxymethyl)-1-methylcyclopropane exhibits significant biological activities:

  • Antiproliferative Activity: It has shown effectiveness against various cancer cell lines, suggesting potential applications in oncology.
  • Anti-Diabetic Properties: The compound enhances insulin sensitivity and glucose uptake in adipocytes, indicating its potential role in diabetes management.
  • Anti-Inflammatory Effects: It inhibits cyclooxygenase-2 activity, which is crucial for the production of inflammatory mediators, further supporting its therapeutic potential.

The synthesis of 2-bromo-1-(methoxymethyl)-1-methylcyclopropane typically involves the following steps:

  • Starting Materials: Cyclopropanone is reacted with bromine and methoxymethane.
  • Catalysis: A suitable catalyst is employed to facilitate the reaction.
  • Isomer Separation: The resulting mixture of isomers can be separated using chromatographic techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) .

The applications of 2-bromo-1-(methoxymethyl)-1-methylcyclopropane are diverse and include:

  • Intermediate in Organic Synthesis: Its high reactivity makes it useful for synthesizing various organic compounds.
  • Pharmaceutical Development: It serves as a precursor for drugs targeting diabetes, cancer, and cardiovascular diseases.
  • Research Tool: The compound's unique properties allow it to be utilized in various scientific experiments aimed at understanding chemical behavior and biological interactions .

Interaction studies involving 2-bromo-1-(methoxymethyl)-1-methylcyclopropane have focused on its biological effects and mechanisms of action. Key findings include:

  • Cellular Mechanisms: Investigations into how this compound interacts with cellular pathways related to cancer proliferation and inflammation have been conducted.
  • Synergistic Effects: Studies exploring its combined effects with other therapeutic agents are ongoing, particularly in enhancing anti-cancer efficacy or improving insulin sensitivity .

Several compounds share structural similarities with 2-bromo-1-(methoxymethyl)-1-methylcyclopropane. A comparison highlights its uniqueness:

Compound NameMolecular FormulaUnique Features
2-Bromo-1-(methoxymethyl)-1-methylcyclopropaneC₆H₁₁BrOContains both bromine and methoxymethyl groups
2-Bromo-1-ethynyl-1-methylcyclopropaneC₆H₇BrFeatures an ethynyl group instead of methoxymethyl
1-Bromo-1-methyl-2,2-diphenylcyclopropaneC₁₆H₁₅BrContains two phenyl groups, enhancing steric bulk

The presence of both bromine and methoxymethyl groups in 2-bromo-1-(methoxymethyl)-1-methylcyclopropane contributes to its distinctive reactivity profile and biological activity compared to similar compounds. This unique combination makes it particularly valuable in synthetic organic chemistry and pharmaceutical applications .

XLogP3

1.7

Dates

Last modified: 04-15-2024

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